molecular formula C25H22Br2O3 B2682368 1,5-Bis(4-bromophenyl)-3-(2-ethoxyphenyl)pentane-1,5-dione CAS No. 1708179-41-2

1,5-Bis(4-bromophenyl)-3-(2-ethoxyphenyl)pentane-1,5-dione

Cat. No.: B2682368
CAS No.: 1708179-41-2
M. Wt: 530.256
InChI Key: JKOVOSIPBMAKLC-UHFFFAOYSA-N
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Description

1,5-Bis(4-bromophenyl)-3-(2-ethoxyphenyl)pentane-1,5-dione is an organic compound that belongs to the class of diketones This compound features two bromophenyl groups and one ethoxyphenyl group attached to a pentane backbone with two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(4-bromophenyl)-3-(2-ethoxyphenyl)pentane-1,5-dione typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where the bromophenyl and ethoxyphenyl groups are introduced to the pentane backbone through the use of acyl chlorides and aluminum chloride as a catalyst. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-bromophenyl)-3-(2-ethoxyphenyl)pentane-1,5-dione can undergo various chemical reactions, including:

    Oxidation: The diketone groups can be oxidized to form carboxylic acids.

    Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Compounds with new functional groups replacing the bromine atoms.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-Bis(4-bromophenyl)-3-(2-ethoxyphenyl)pentane-1,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Bis(4-chlorophenyl)-3-(2-ethoxyphenyl)pentane-1,5-dione
  • 1,5-Bis(4-fluorophenyl)-3-(2-ethoxyphenyl)pentane-1,5-dione
  • 1,5-Bis(4-methylphenyl)-3-(2-ethoxyphenyl)pentane-1,5-dione

Uniqueness

1,5-Bis(4-bromophenyl)-3-(2-ethoxyphenyl)pentane-1,5-dione is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to similar compounds with different halogens or substituents.

Properties

IUPAC Name

1,5-bis(4-bromophenyl)-3-(2-ethoxyphenyl)pentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Br2O3/c1-2-30-25-6-4-3-5-22(25)19(15-23(28)17-7-11-20(26)12-8-17)16-24(29)18-9-13-21(27)14-10-18/h3-14,19H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOVOSIPBMAKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(CC(=O)C2=CC=C(C=C2)Br)CC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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